Bis(carbamimidoylurea) sulfate

Description

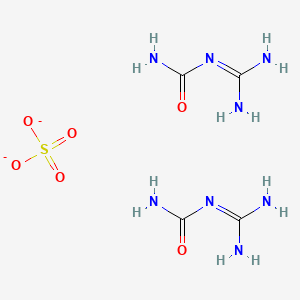

Bis(carbamimidoylurea) sulfate is a sulfate salt derivative of carbamimidoylurea, a compound characterized by two carbamimidoyl groups attached to a urea backbone. The molecular structure likely features strong hydrogen bonding due to the urea and carbamimidoyl moieties, with the sulfate counterion enhancing solubility in polar solvents.

Key properties inferred from analogous compounds include moderate thermal stability and hygroscopicity, common among sulfate salts.

Properties

Molecular Formula |

C4H12N8O6S-2 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

diaminomethylideneurea;sulfate |

InChI |

InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4)/p-2 |

InChI Key |

IATXFPUBPMZBPH-UHFFFAOYSA-L |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(carbamimidoylurea) sulfate typically involves the reaction of carbamimidoylurea with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and pH to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified and tested for quality before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(carbamimidoylurea) sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Bis(carbamimidoylurea) sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of bis(carbamimidoylurea) sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Bis(carbamimidoylurea) sulfate shares functional groups with other sulfated nitrogen-containing compounds, such as 2-Aminoimidazole sulfate (2:1) (CAS RN: 1450-93-7). Both compounds feature sulfate counterions, but their organic moieties differ significantly:

- This compound : Contains a urea backbone with carbamimidoyl (-NH-C(=NH)-NH₂) groups.

- 2-Aminoimidazole sulfate: Based on an imidazole ring with an amino substituent.

Spectral techniques (e.g., IR, NMR) from resources like Tables of Spectral Data for Structure Determination of Organic Compounds would distinguish these compounds. For instance, urea derivatives exhibit strong N-H stretching (~3400 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹), whereas imidazole rings show aromatic C-H and C-N vibrations .

Physicochemical Properties

*Estimated based on urea derivatives.

The sulfate group in both compounds enhances water solubility, but the urea backbone in this compound may confer greater hydrogen-bonding capacity compared to the planar imidazole ring in 2-Aminoimidazole sulfate.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Bis(carbamimidoylurea) sulfate in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled condensation reactions between urea derivatives and sulfating agents. Key steps include:

- Reagent Purity : Use anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature Control : Maintain reaction temperatures between 60–80°C to optimize yield while minimizing side reactions.

- Purification : Recrystallization from ethanol-water mixtures (1:3 ratio) ensures high purity, confirmed via melting point analysis and HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., carbamimidoylurea peaks at δ 6.8–7.2 ppm).

- FT-IR : Identify sulfate stretching vibrations (≈1100 cm⁻¹) and urea carbonyl bands (≈1650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 263) and fragmentation patterns .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) under controlled temperatures (25–40°C):

- Kinetic Monitoring : UV-Vis spectroscopy to track degradation rates (λmax ≈ 280 nm).

- HPLC Analysis : Quantify degradation products (e.g., urea or sulfonic acid derivatives).

- Conclusion : Optimal stability observed at pH 4–6, with rapid hydrolysis in alkaline conditions .

Advanced Research Questions

Q. What factorial design approaches are optimal for studying the reaction kinetics of this compound formation?

- Methodological Answer : A 2³ factorial design is effective for evaluating variables (temperature, reagent ratio, solvent polarity):

- Parameter Ranges : Temperature (50–80°C), molar ratio (1:1–1:3), solvent (water vs. ethanol-water).

- Response Variables : Yield (%) and reaction time (hours).

- Data Analysis : ANOVA to identify significant factors; response surface methodology (RSM) for optimization .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Validation Steps : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data.

- Error Analysis : Assess solvent effects (implicit vs. explicit solvent models) and basis set limitations in simulations.

- Hybrid Approaches : Combine molecular dynamics (MD) with experimental spectroscopic validation to reconcile discrepancies .

Q. What statistical methods are appropriate for analyzing thermal degradation data of this compound?

- Methodological Answer :

- Non-linear Regression : Fit degradation curves to Arrhenius or Weibull models to determine activation energy (Eₐ).

- Multivariate Analysis : Principal Component Analysis (PCA) to correlate degradation pathways with environmental factors (humidity, temperature).

- Uncertainty Quantification : Bootstrapping or Monte Carlo simulations to assess confidence intervals for degradation rate constants .

Handling Data Contradictions

Q. How should researchers address conflicting solubility data for this compound in polar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.